1,7-Diamino-3,5-dimethyladamantane
Overview
Description
1,7-Diamino-3,5-dimethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.
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Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .
Biological Activity
1,7-Diamino-3,5-dimethyladamantane (DMD) is a unique compound belonging to the adamantane family, characterized by its rigid polycyclic structure. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article delves into the biological activity of DMD, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂
- Molecular Weight : 194.32 g/mol
- CAS Number : 19385-96-7
- IUPAC Name : 5,7-dimethyladamantane-1,3-diamine
DMD's biological activity is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:
- Neuroprotective Effects : DMD has been studied for its neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.
- Antiviral Activity : Research indicates that DMD derivatives may exhibit antiviral properties by modulating viral replication processes.
- Apoptosis Modulation : DMD has shown potential in inducing apoptosis in cancer cells through the activation of caspases and mitochondrial membrane depolarization .
Table 1: Summary of Biological Activities of DMD
Case Studies and Research Findings
- Neuroprotective Properties :
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Antiviral Research :
- Investigations into the antiviral properties of DMD revealed that certain derivatives could impede viral replication in vitro. These findings suggest a potential role for DMD in developing antiviral therapies.
- Cytotoxicity Against Cancer Cells :
Pharmacokinetics
DMD's pharmacokinetic profile is influenced by its adamantane structure, which facilitates penetration through the blood-brain barrier. This property is crucial for its application in treating neurological disorders. Additionally, the compound's stability under physiological conditions enhances its therapeutic potential.
Properties
IUPAC Name |
5,7-dimethyladamantane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINWPLSLFZOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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